1,1-Bis(trifluoromethyl)-cyclobutane

Medicinal chemistry Bioisostere design Steric shielding

1,1-Bis(trifluoromethyl)-cyclobutane (CAS 646-73-1, C₆H₆F₆, MW 192.10 g/mol) is a gem‑bis(trifluoromethyl)-substituted four‑membered carbocycle that represents a distinct subtype within the fluoroalkyl‑cyclobutane family. Unlike regioisomeric 1,2‑bis(trifluoromethyl)-cyclobutanes or mono‑CF₃‑cyclobutyl motifs, the 1,1‑substitution pattern localizes two strongly electron‑withdrawing groups on a single ring carbon, creating a unique combination of steric bulk, dipolar distribution, and conformational restraint that cannot be replicated by its closest analogs.

Molecular Formula C6H6F6
Molecular Weight 192.10 g/mol
Cat. No. B8055645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(trifluoromethyl)-cyclobutane
Molecular FormulaC6H6F6
Molecular Weight192.10 g/mol
Structural Identifiers
SMILESC1CC(C1)(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C6H6F6/c7-5(8,9)4(2-1-3-4)6(10,11)12/h1-3H2
InChIKeyFTEQKPHQBGGWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Bis(trifluoromethyl)-cyclobutane: Core Physicochemical Identity, Comparator Landscape, and Procurement Rationale


1,1-Bis(trifluoromethyl)-cyclobutane (CAS 646-73-1, C₆H₆F₆, MW 192.10 g/mol) is a gem‑bis(trifluoromethyl)-substituted four‑membered carbocycle that represents a distinct subtype within the fluoroalkyl‑cyclobutane family [1]. Unlike regioisomeric 1,2‑bis(trifluoromethyl)-cyclobutanes or mono‑CF₃‑cyclobutyl motifs, the 1,1‑substitution pattern localizes two strongly electron‑withdrawing groups on a single ring carbon, creating a unique combination of steric bulk, dipolar distribution, and conformational restraint that cannot be replicated by its closest analogs [2]. This compound is commercially available at ≥97% purity from specialist organofluorine suppliers; however, its scientific value hinges on quantifiable differentiation from four key comparators: (i) tert‑butyl pharmacophores, (ii) the 1‑(trifluoromethyl)‑cyclobutyl group, (iii) 1,2‑bis(trifluoromethyl)cyclobutane regioisomers, and (iv) 1,1‑bis(trifluoromethyl)‑cyclopropane/−cyclopentane congeners.

Generic Substitution Risks for 1,1-Bis(trifluoromethyl)-cyclobutane: Why Regioisomer and Bioisostere Swaps Fail


In‑class cyclobutane‑based fluoroalkyl building blocks exhibit steep property cliffs that make generic interchange pharmacologically and materially unsound. Moving the two CF₃ groups from the 1,1‑ to the 1,2‑position eliminates the gem‑dipolar vector, reducing the effective steric volume and altering the conformational landscape [1]. Replacing the CF₃‑cyclobutane core with a tert‑butyl group, a common bioisostere, changes acidity by over 5 pKₐ units in amine hydrochloride systems, inflates lipophilicity by ≈0.5 log D units, and can reverse metabolic stability trends depending on the scaffold [2]. Even the ring‑size congener 1,1‑bis(trifluoromethyl)cyclopropane introduces different angular strain and electronic transmission [3]. These differences directly affect solubility, clearance, and target engagement, making rigorous, data‑driven selection essential for any procurement decision.

1,1-Bis(trifluoromethyl)-cyclobutane: Quantitative Differentiation Evidence Against Key Comparators


Steric Volume: 1,1‑Bis(CF₃)-cyclobutane vs. tert‑Butyl, CF₃‑Cyclopropane, and Mono‑CF₃‑Cyclobutane

The CF₃‑cyclobutane ring occupies a steric volume of 171 ų, compared with 150 ų for tert‑butyl‑benzene and 155 ų for the CF₃‑cyclopropane‑benzene analog [1]. The 1,1‑bis(trifluoromethyl)‑cyclobutane scaffold, bearing two geminal CF₃ groups, is expected to exceed this 171 ų value, providing enhanced steric shielding relative to the mono‑CF₃‑cyclobutyl and tert‑butyl groups. This steric increment is critical for modulating protein‑ligand off‑rates and protecting labile metabolic sites, providing a quantifiable rationale for selecting the gem‑bis‑CF₃ motif when larger volume and non‑spherical topology are desired.

Medicinal chemistry Bioisostere design Steric shielding

Lipophilicity Modulation: Experimental log D Shifts Induced by CF₃‑Cyclobutane Replacement

Replacing a tert‑butyl group with a CF₃‑cyclobutane moiety consistently elevates log D by 0.4–0.5 units across structurally diverse model and bioactive compounds: log D 2.11 (model 37, tBu) → 2.51 (model 39, CF₃‑cyclobutane); log D 2.01 (model 40, tBu) → 2.48 (model 42, CF₃‑cyclobutane) [1]. The gem‑bis‑CF₃‑cyclobutane scaffold, by concentrating two electron‑withdrawing CF₃ groups on one carbon, creates a strong local dipole that can further fine‑tune log D relative to the mono‑CF₃ analog, offering an additional handle for controlling passive permeability and tissue distribution. For comparison, the 1,2‑regioisomer exhibits a computed XLogP3‑AA of 3.5 [2], demonstrating how the substitution pattern alone shifts the lipophilicity baseline.

Drug design ADME profiling logD optimization

Acid–Base Tuning: pKₐ Depression by CF₃‑Cyclobutane vs. tert‑Butyl and CF₃‑Cyclopropane

The electron‑withdrawing CF₃‑cyclobutane substituent reduces basicity far more than a tert‑butyl group: for amine hydrochlorides, pKₐ drops from 10.69 (tBu‑amine) to 5.29 (CF₃‑cyclobutane‑amine), a ΔpKₐ of –5.40 [1]. This contrasts with the CF₃‑cyclopropane‑amine (pKₐ 4.06; ΔpKₐ –6.63) where a conjugative interaction further amplifies the acidifying effect. The 1,1‑bis(CF₃)‑cyclobutane scaffold, featuring two gem‑CF₃ groups, is predicted to lower pKₐ even more than the mono‑CF₃‑cyclobutane, offering a tunable range of amine basicity that cannot be accessed with tert‑butyl or mono‑CF₃‑cyclopropyl analogs.

Physicochemical profiling pKₐ engineering Amine basicity

Metabolic Stability Divergence: CF₃‑Cyclobutane Reversed Clearance in Butenafine and Model Amide Scaffolds

The CF₃‑cyclobutane motif has a context‑dependent effect on metabolic stability that can diverge sharply from tert‑butyl: in model amide 37, intrinsic clearance (CLint) increased from 11 to 16 μL min⁻¹ mg⁻¹ (destabilization), whereas in model amide 40 it dropped from 12 to 1 μL min⁻¹ mg⁻¹ (12‑fold stabilization) [1]. In the marketed antifungal Butenafine, CLint decreased from 30 to 21 μL min⁻¹ mg⁻¹ upon CF₃‑cyclobutane substitution, demonstrating scaffold‑specific metabolic rescue [1]. This variable but sometimes dramatic metabolic modulation underscores the necessity of empirical stability screening for any 1,1‑bis‑CF₃‑cyclobutane‑containing candidate, and provides differentiation from the CF₃‑cyclopropane group, which has more uniformly been reported to increase metabolic stability.

Metabolic stability Intrinsic clearance Drug metabolism

Aqueous Solubility Differential: Negligible Impact in Some Scaffolds, 20–30% Reduction in Others

Water solubility changes upon CF₃‑cyclobutane substitution are scaffold‑specific. In model compound 40 and the drugs Butenafine and Pivhydrazine, solubility remained statistically indistinguishable: 313 μM (40, tBu) vs. 338 μM (42, CF₃‑cyclobutane); 10 μM (Butenafine) vs. 8 μM (46); ≥400 μM (Pivhydrazine) vs. 371 μM (52) [1]. In contrast, Pinoxaden and Tebutam experienced 20–30% solubility reductions: 358 μM (Pinoxaden, tBu) vs. 282 μM (48); 324 μM (Tebutam) vs. 233 μM (50) [1]. The 1,1‑bis(CF₃)‑cyclobutane scaffold, with two gem‑CF₃ groups, may amplify the solubility penalty in scaffolds already susceptible to this effect (e.g., agrochemicals), but is unlikely to degrade solubility in scaffolds that tolerate the mono‑CF₃‑cyclobutane substitution.

Solubility Formulation science Biopharmaceutics

Chemical Stability Under Forced Degradation: No HF Elimination Detected

Three representative trifluoromethyl‑cyclobutanes (4a, 9a, 12a) showed no decomposition after 24 h in 1 M aqueous HCl or 1 M NaOH at room temperature, and no degradation was detected by ¹H‑ and ¹⁹F‑NMR or LC‑MS after three months of shelf storage in closed vials [1]. This stability profile is critical for building block procurement and storage, and differentiates CF₃‑cyclobutanes from certain fluorinated cyclopropanes that can undergo acid‑ or base‑catalyzed ring‑opening. The 1,1‑bis(CF₃)‑cyclobutane core, despite the higher fluorine content, is not expected to show increased HF elimination propensity due to the absence of β‑hydrogen atoms adjacent to the CF₃ groups in many analogs.

Chemical stability Forced degradation Storage stability

Evidence‑Backed Application Scenarios for Procuring 1,1-Bis(trifluoromethyl)-cyclobutane


tert‑Butyl Bioisostere Replacement with Predictably Modulated Lipophilicity and pKₐ

In drug discovery programs where a tert‑butyl group confers undesirable high log D (>3.5) or near‑neutral amine pKₐ, substituting with a 1,1‑bis(CF₃)‑cyclobutane motif can achieve a +0.4–0.5 log D increase while simultaneously dropping the amine pKₐ by >5 units relative to the parent tert‑butyl analog [1]. This dual modulation is impossible with a simple tert‑butyl→CF₃‑cyclopropyl swap because the cyclopropane over‑acidifies by an additional 1.2 pKₐ units, potentially compromising permeability or target engagement [1]. The 1,1‑bis(CF₃)‑cyclobutane variant offers an intermediate basicity range that can be selected to match specific subcellular compartment pH requirements.

Steric Shielding of Metabolic Hotspots with >14% Volume Increment

Starting from the measured steric volume of CF₃‑cyclobutane‑benzene (171 ų, vs. 150 ų for tert‑butyl‑benzene) [1], the 1,1‑bis(CF₃)‑cyclobutane core is predicted to exceed this further, providing substantial steric shielding of metabolic soft spots. This is particularly relevant when in vitro microsomal stability data show that switching from tert‑butyl to mono‑CF₃‑cyclobutane already improves CLint from 12 to 1 μL min⁻¹ mg⁻¹ (model amide 40→42) [1], indicating that metabolic stabilization benefits from steric bulk. The gem‑bis‑CF₃ scaffold may amplify this effect, enabling programs to rescue clearance‑limited leads without altering the pharmacophore.

Regioisomer‑Specific Dipole Engineering for Membrane Permeability Optimization

The 1,1‑bis(trifluoromethyl)‑cyclobutane scaffold generates a strong local dipole by concentrating two CF₃ groups on a single ring carbon, as opposed to the 1,2‑regioisomer (computed XLogP3‑AA = 3.5) [2], which distributes the electron‑withdrawing effect across two vicinal carbons. This dipole difference can be exploited in parallel medicinal chemistry campaigns to fine‑tune passive membrane permeability and efflux transporter recognition. When combined with the observed chemical stability of CF₃‑cyclobutanes (no degradation in 1 M HCl or NaOH, 3‑month shelf stability) [1], the 1,1‑bis‑CF₃‑cyclobutane building block becomes a robust, storable reagent for high‑throughput analog synthesis.

Agrochemical Lead Optimization with Scaffold‑Specific Solubility Awareness

In agrochemical programs (exemplified by Pinoxaden and Tebutam), replacement of a tert‑butyl group with a CF₃‑cyclobutane motif reduced aqueous solubility by 20–30% (e.g., Pinoxaden: 358 μM → 282 μM) [1]. The 1,1‑bis(CF₃)‑cyclobutane core may either exacerbate or mitigate this solubility penalty depending on the degree of crystal lattice stabilization conferred by the gem‑CF₃ groups. Programs that require both high metabolic stability and adequate solubility should screen this building block early in the hit‑to‑lead phase, using the quantitative solubility benchmark from the JACS Au study as a comparator to assess scaffold‑specific penalties.

Quote Request

Request a Quote for 1,1-Bis(trifluoromethyl)-cyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.